REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].C(O)C(O)C.Cl[S:16]([C:19]1[N:27]=[C:26]2[N:21]([C:22]([O:29][CH3:30])=[N:23][CH:24]=[C:25]2[F:28])[N:20]=1)(=[O:18])=[O:17]>ClCCl>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH:4][S:16]([C:19]1[N:27]=[C:26]2[N:21]([C:22]([O:29][CH3:30])=[N:23][CH:24]=[C:25]2[F:28])[N:20]=1)(=[O:17])=[O:18]
|
Name
|
|
Quantity
|
0.38 mol
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC=C1)F
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
2-chlorosulfonyl-8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)C1=NN2C(=NC=C(C2=N1)F)OC
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
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Type
|
CUSTOM
|
Details
|
with stirring under a nitrogen blanket over 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A jacketed 250 mL (milliliter) round bottom flask equipped with a stirrer, condenser, and nitrogen inlet and outlet
|
Type
|
TEMPERATURE
|
Details
|
by heating the jacket fluid
|
Type
|
CUSTOM
|
Details
|
to form in about one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
all of the chlorosulfonyl starting material was consumed in 5.5 hours
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
collecting the solids
|
Type
|
WASH
|
Details
|
The solids were washed 2×40 mL with methanol
|
Type
|
CUSTOM
|
Details
|
The white solid obtained
|
Type
|
CUSTOM
|
Details
|
after drying
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=CC=C1)F)NS(=O)(=O)C1=NN2C(=NC=C(C2=N1)F)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |